molecular formula C18H17F2N5O B2882466 5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-48-8

5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2882466
CAS No.: 899940-48-8
M. Wt: 357.365
InChI Key: GXYZJZAYJKHCOX-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Difluorophenyl and Dimethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(3,5-difluorophenyl)-1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(3,4-difluorophenyl)-1-[(2,6-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both difluorophenyl and dimethylphenyl groups. This unique structure may confer specific biological activities and properties that are distinct from other similar compounds.

Properties

IUPAC Name

5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c1-10-3-4-11(2)12(7-10)9-25-17(21)16(23-24-25)18(26)22-13-5-6-14(19)15(20)8-13/h3-8H,9,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZJZAYJKHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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